2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific biological pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-aminonicotinonitrile with appropriate carbonyl compounds under specific conditions. One method involves using microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium, leading to high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate downstream signaling pathways, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Known for their inhibitory activity against NF-κB inducing kinase (NIK), these compounds have therapeutic potential in inflammatory diseases.
Uniqueness
2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its specific structural features and its ability to target multiple biological pathways. Its unique combination of a pyrido[2,3-d]pyrimidin-4(3H)-one core with phenylamino and pyridinyl substituents provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13N5O |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-anilino-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13N5O/c24-17-15-14(12-6-9-19-10-7-12)8-11-20-16(15)22-18(23-17)21-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22,23,24) |
InChI Key |
IMRGPHFSANFYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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